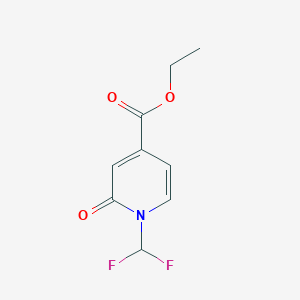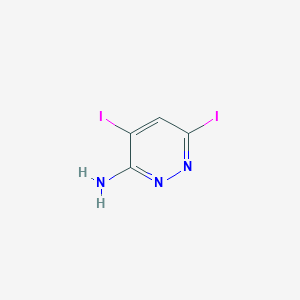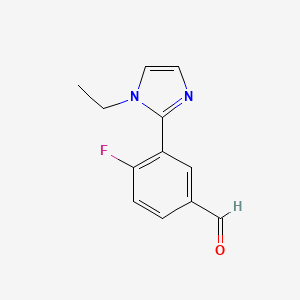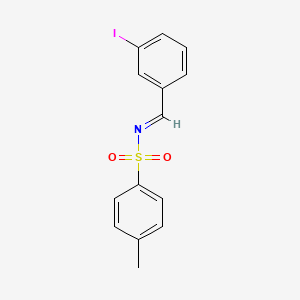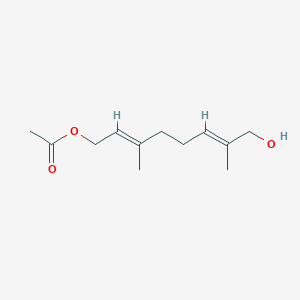![molecular formula C13H17N3O B13650430 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide typically involves the reaction of 5-methylindole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with acetic anhydride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide has a wide range of scientific research applications:
Biology: The compound has been studied for its potential as a biochemical probe to investigate various biological pathways and processes.
Mécanisme D'action
The mechanism of action of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including mood regulation and cognitive function .
Comparaison Avec Des Composés Similaires
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide can be compared with other similar compounds, such as:
Tryptamine: A naturally occurring monoamine alkaloid that shares a similar indole structure but lacks the acetamide group.
Serotonin: A neurotransmitter with a similar indole structure, but with a hydroxyl group at the 5-position and an aminoethyl side chain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17) |
Clé InChI |
CTRFFSOROZJNRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




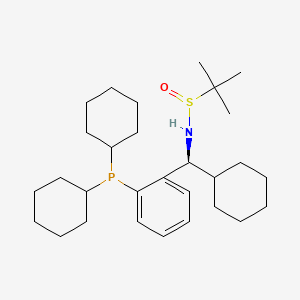
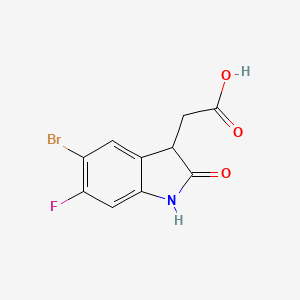
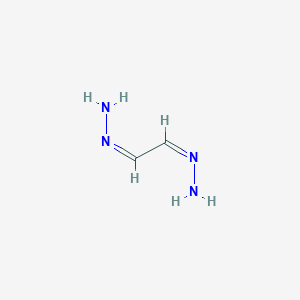
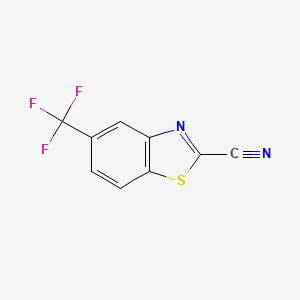
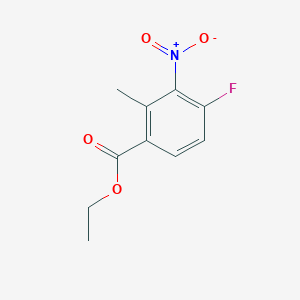
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)
